3,5-Bis(chloromethyl)octamethyltetrasiloxane 3,5-Bis(chloromethyl)octamethyltetrasiloxane
Brand Name: Vulcanchem
CAS No.: 17988-79-3
VCID: VC21051636
InChI: InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
SMILES: C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Molecular Formula: C10H28Cl2O3Si4
Molecular Weight: 379.57 g/mol

3,5-Bis(chloromethyl)octamethyltetrasiloxane

CAS No.: 17988-79-3

Cat. No.: VC21051636

Molecular Formula: C10H28Cl2O3Si4

Molecular Weight: 379.57 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(chloromethyl)octamethyltetrasiloxane - 17988-79-3

Specification

CAS No. 17988-79-3
Molecular Formula C10H28Cl2O3Si4
Molecular Weight 379.57 g/mol
IUPAC Name chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
Standard InChI InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
Standard InChI Key BDWODYLFPWOQIW-UHFFFAOYSA-N
SMILES C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Canonical SMILES C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C

Introduction

Chemical Identity and Structure

3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS No. 17988-79-3) is a siloxane compound with a molecular formula of C10H28Cl2O3Si4 and a molecular weight of 379.57 g/mol. The compound's IUPAC name is chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane. Structurally, it features a tetrasiloxane backbone consisting of alternating silicon and oxygen atoms, with chloromethyl groups specifically attached at the 3rd and 5th positions. This structural arrangement is fundamental to the compound's chemical behavior and applications.

The presence of eight methyl groups distributed across the siloxane backbone contributes to the "octamethyl" component of its nomenclature. These methyl substituents, combined with the siloxane framework, provide the compound with characteristic hydrophobic properties and thermal stability, while the chloromethyl groups serve as reactive sites for further chemical modifications . The compound exists as a liquid at room temperature, facilitating its handling and application in various chemical processes .

Physical and Chemical Properties

The key properties of 3,5-Bis(chloromethyl)octamethyltetrasiloxane are summarized in the following table:

PropertyValue
CAS Number17988-79-3
Molecular FormulaC10H28Cl2O3Si4
Molecular Weight379.57 g/mol
Physical StateLiquid
StructureTetrasiloxane with chloromethyl groups at positions 3 and 5
Chemical ReactivityNucleophilic substitution at chloromethyl groups

The compound's reactivity is primarily governed by the chloromethyl groups, which readily undergo nucleophilic substitution reactions. In these reactions, nucleophiles approach the chloromethyl groups and displace the chlorine atoms, forming new bonds with the carbon atoms. This reactivity pattern makes the compound valuable as a chemical intermediate in various synthetic pathways.

Synthesis Methods

The synthesis of 3,5-Bis(chloromethyl)octamethyltetrasiloxane can be achieved through several methods, each offering specific advantages depending on the desired scale and purity of the final product.

Hydrosilylation Approach

Applications and Uses

The unique structural features and reactivity profile of 3,5-Bis(chloromethyl)octamethyltetrasiloxane make it valuable for various applications across multiple industries.

Chemical Intermediates

The primary application of this compound is as a chemical intermediate in synthetic chemistry . The reactive chloromethyl groups serve as attachment points for various functional groups, enabling the synthesis of more complex siloxane derivatives with tailored properties. These derivatives can be further incorporated into polymers, coatings, and specialty materials.

Silicone-Based Materials

3,5-Bis(chloromethyl)octamethyltetrasiloxane contributes to the development of specialized silicone-based materials. The hydrophobic nature and thermal stability inherent to the siloxane backbone, combined with the reactivity of the chloromethyl groups, allow for the creation of materials with enhanced water resistance and thermal durability . These properties are particularly valuable in applications requiring materials that can withstand challenging environmental conditions.

Surface Modification

The compound can be utilized for surface modification applications, where its ability to form covalent bonds with substrate materials through its reactive chloromethyl groups is advantageous. When applied to surfaces, it can impart hydrophobic characteristics and potentially enhance the durability and performance of the treated materials . This application is particularly relevant in industries where water-repellent surfaces are desirable.

Polymer Science

In polymer science, 3,5-Bis(chloromethyl)octamethyltetrasiloxane serves as a valuable building block for introducing siloxane segments into polymer structures. The incorporation of siloxane units can enhance various polymer properties, including flexibility, thermal stability, and hydrophobicity. This makes the compound relevant in the development of specialty polymers for demanding applications.

The following table summarizes the key applications of 3,5-Bis(chloromethyl)octamethyltetrasiloxane:

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate in the preparation of complex siloxanesEnables diverse chemical transformations
Silicone MaterialsComponent in specialized silicone formulationsEnhances water resistance and thermal stability
Surface TreatmentAgent for modifying surface propertiesCreates hydrophobic and durable surfaces
Polymer ChemistryBuilding block for siloxane-containing polymersImproves polymer flexibility and thermal properties

Research Findings and Developments

Research involving 3,5-Bis(chloromethyl)octamethyltetrasiloxane has primarily focused on its reaction mechanisms, structural characteristics, and potential applications in materials science.

Reaction Mechanisms

Studies have elucidated the primary mechanism of action for this compound, confirming that it predominantly reacts through nucleophilic substitution pathways. When a nucleophile approaches a chloromethyl group, it displaces the chlorine atom, forming a new bond with the carbon atom. This mechanistic understanding is crucial for designing synthetic routes that utilize this compound effectively.

Structural Analyses

Structural investigations have confirmed the tetrasiloxane backbone configuration with chloromethyl substituents specifically at the 3rd and 5th positions. These structural insights provide the foundation for understanding the compound's reactivity patterns and designing synthetic strategies that leverage its unique structural features.

Material Science Applications

Research in materials science has explored the incorporation of 3,5-Bis(chloromethyl)octamethyltetrasiloxane derivatives into various material systems. The compound's ability to introduce siloxane functionalities while providing reactive sites for further modifications makes it valuable in the development of materials with enhanced performance characteristics, such as improved hydrophobicity, thermal stability, and chemical resistance .

Comparative Analysis with Related Compounds

Understanding the relationship between 3,5-Bis(chloromethyl)octamethyltetrasiloxane and structurally similar compounds provides valuable context for its unique properties and applications.

Comparison with Octamethyltetrasiloxane

A closely related compound is 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS No. 1000-05-1), which shares the same tetrasiloxane backbone but lacks the chloromethyl substituents, having methyl groups at all positions instead . This structural difference significantly impacts the reactivity and applications of these compounds.

The following table compares key characteristics of 3,5-Bis(chloromethyl)octamethyltetrasiloxane with 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane:

Property3,5-Bis(chloromethyl)octamethyltetrasiloxane1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
CAS Number17988-79-31000-05-1
Molecular FormulaC10H28Cl2O3Si4C8H26O3Si4
Molecular Weight379.57 g/mol282.63 g/mol
StructureChloromethyl groups at positions 3 and 5Methyl groups at all positions
ReactivityHighly reactive due to chloromethyl groupsRelatively inert
Primary ApplicationsChemical intermediate for synthesisApplications requiring inert siloxane properties

While 3,5-Bis(chloromethyl)octamethyltetrasiloxane is valued for its reactive chloromethyl groups that enable further chemical modifications, 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane is primarily utilized for its physical properties rather than chemical reactivity . This distinction highlights the importance of substituent effects in determining the applications of siloxane compounds.

Comparison with Chloroalkyl Disiloxanes

Comparisons can also be drawn with simpler chloroalkyl-substituted disiloxanes. These compounds share the reactive chloroalkyl functionality but differ in the length and complexity of the siloxane backbone . The longer tetrasiloxane backbone of 3,5-Bis(chloromethyl)octamethyltetrasiloxane provides different spatial arrangements of reactive groups and potentially different physical properties compared to disiloxanes, influencing their respective applications.

Future Perspectives and Research Directions

The continued exploration of 3,5-Bis(chloromethyl)octamethyltetrasiloxane and its derivatives presents several promising research directions for the future.

Advanced Materials Development

Future research may focus on developing advanced materials incorporating 3,5-Bis(chloromethyl)octamethyltetrasiloxane-derived components. The compound's unique combination of a stable siloxane backbone and reactive chloromethyl groups makes it particularly interesting for creating materials with programmable properties through selective chemical modifications.

Synthetic Methodology Improvements

Efforts to improve the synthetic methodologies for preparing 3,5-Bis(chloromethyl)octamethyltetrasiloxane may lead to more efficient and environmentally friendly production processes. This includes exploring catalytic systems that enable more selective functionalization of the siloxane backbone and developing greener approaches to chloromethylation reactions.

Application Expansion

The expansion of applications for 3,5-Bis(chloromethyl)octamethyltetrasiloxane and its derivatives represents another important research direction. Potential areas for exploration include biomedical applications, advanced coatings, and electronic materials, where the compound's unique properties could offer solutions to existing challenges.

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